

Application Notes and Protocols for 8-NH2-ATP in Live-Cell Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is a ubiquitous intracellular energy currency and a critical extracellular signaling molecule. The ability to visualize and track ATP and its analogs in living cells is paramount for understanding a myriad of physiological and pathological processes. 8-Aminoadenosine-5'-triphosphate (8-NH2-ATP) is a synthetic analog of ATP. While 8-NH2-ATP itself is not intrinsically fluorescent, its amino group provides a convenient handle for conjugation with fluorophores. This modification allows for the creation of fluorescent probes that can be employed in live-cell imaging experiments to investigate ATP-binding proteins and receptors.

One of the primary applications for fluorescently labeled **8-NH2-ATP** is the study of purinergic P2 receptors, which are cell-surface receptors that bind extracellular ATP and play crucial roles in cell-to-cell communication, inflammation, and neurotransmission.[1][2][3] This document provides detailed application notes and protocols for the use of a hypothetical fluorescently-labeled **8-NH2-ATP** analog (hereafter referred to as "Fluoro-**8-NH2-ATP**") for imaging P2 receptors in live cells.

Principle of Application: Imaging P2 Receptors

Extracellular ATP and its analogs can bind to P2 receptors, which are broadly classified into two families: P2X ion channels and P2Y G-protein coupled receptors.[1][2] By using a



fluorescent analog of ATP, it is possible to visualize the localization, trafficking, and dynamics of these receptors on the plasma membrane of living cells. Fluoro-8-NH2-ATP, when applied to cells, is expected to bind to P2 receptors, allowing for their visualization using fluorescence microscopy. This technique can be used to study receptor distribution, internalization upon activation, and to screen for compounds that modulate receptor activity.

Properties of a Hypothetical Fluoro-8-NH2-ATP Probe

For the purpose of these protocols, we will assume the synthesis of a Fluoro-**8-NH2-ATP** probe with the following characteristics, based on commonly used fluorescent ATP analogs like MANT-ATP.[4][5][6]

Property	Specification	Rationale	
Fluorophore	e.g., FITC, Rhodamine, or a modern photostable dye	Provides a strong and stable fluorescent signal for imaging.	
Excitation Wavelength	Dependent on the chosen fluorophore (e.g., ~490 nm for FITC)	To be matched with the laser lines available on the confocal or fluorescence microscope.	
Emission Wavelength	Dependent on the chosen fluorophore (e.g., ~525 nm for FITC)	To be matched with the emission filters of the microscope.	
Purity	>95% by HPLC	Ensures that the observed fluorescence is from the probe and not from fluorescent impurities.	
Concentration	Typically provided as a 1-10 mM stock solution in buffer	For accurate dilution to the final working concentration.	
Storage	-20°C or -80°C, protected from light	To prevent degradation of the fluorophore and the triphosphate chain.	



Experimental Protocols

Protocol 1: Live-Cell Labeling and Imaging of P2 Receptors

This protocol describes the general procedure for labeling live, adherent cells with Fluoro-8-NH2-ATP and subsequent imaging using confocal microscopy.

Materials:

- Adherent cells expressing P2 receptors (e.g., HEK293 cells transfected with a P2 receptor of interest, or a cell line endogenously expressing P2 receptors)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), pH 7.4
- Fluoro-8-NH2-ATP stock solution (e.g., 1 mM)
- Live-cell imaging buffer (e.g., HBSS or a similar physiological salt solution)
- Glass-bottom imaging dishes or multi-well plates
- Confocal laser scanning microscope with appropriate laser lines and emission filters

Procedure:

- Cell Culture:
 - One to two days prior to imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
 - Incubate the cells in a humidified incubator at 37°C with 5% CO2.
- Cell Labeling:
 - On the day of the experiment, aspirate the culture medium from the imaging dish.
 - Gently wash the cells twice with pre-warmed (37°C) live-cell imaging buffer.



- Prepare the labeling solution by diluting the Fluoro-8-NH2-ATP stock solution to the desired final concentration (e.g., 1-10 μM) in pre-warmed live-cell imaging buffer. The optimal concentration should be determined empirically for each cell type and experimental setup.
- Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

Washing:

- Aspirate the labeling solution.
- Gently wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe.
- Live-Cell Imaging:
 - Add fresh, pre-warmed live-cell imaging buffer to the dish.
 - Immediately transfer the dish to the stage of the confocal microscope, which should be equipped with a temperature and CO2-controlled environmental chamber.
 - Allow the cells to equilibrate on the microscope stage for 5-10 minutes.
 - Acquire images using the appropriate laser excitation and emission settings for the fluorophore conjugated to the 8-NH2-ATP.
 - To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

Protocol 2: Agonist-Induced P2 Receptor Internalization Assay

This protocol can be used to investigate the effect of P2 receptor agonists on the internalization of Fluoro-8-NH2-ATP-labeled receptors.

Materials:



- Same as Protocol 1
- P2 receptor agonist (e.g., ATP, ADP, UTP, depending on the receptor subtype)

Procedure:

- Follow steps 1-3 of Protocol 1 to label the cells with Fluoro-8-NH2-ATP.
- After the final wash, add fresh, pre-warmed live-cell imaging buffer to the dish.
- Place the dish on the microscope stage and acquire baseline images of the labeled receptors on the cell surface.
- Prepare a stock solution of the P2 receptor agonist at a concentration 2-10 times higher than the desired final concentration.
- To induce receptor internalization, carefully add the agonist stock solution to the imaging dish to reach the final desired concentration.
- Immediately begin acquiring a time-lapse series of images to monitor the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.
- Continue imaging for a desired period (e.g., 15-60 minutes), acquiring images at regular intervals (e.g., every 30-60 seconds).

Data Presentation and Analysis

Quantitative data from these experiments can be summarized in tables for easy comparison.

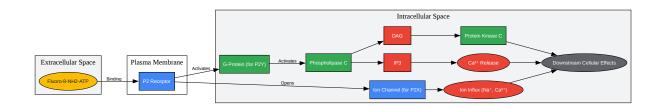
Table 1: Example of Quantitative Analysis of P2 Receptor Internalization



Treatment	Time (minutes)	Mean Fluorescence Intensity at Plasma Membrane (Arbitrary Units)	Number of Internalized Vesicles per Cell
Control (no agonist)	0	1500 ± 120	2 ± 1
15	1450 ± 110	3 ± 2	
30	1420 ± 130	4 ± 2	-
Agonist X (10 μM)	0	1520 ± 130	2 ± 1
15	850 ± 90	25 ± 5	
30	550 ± 70	45 ± 8	-

Data are presented as mean \pm standard deviation from n=3 independent experiments.

Visualizations Signaling Pathway Diagram

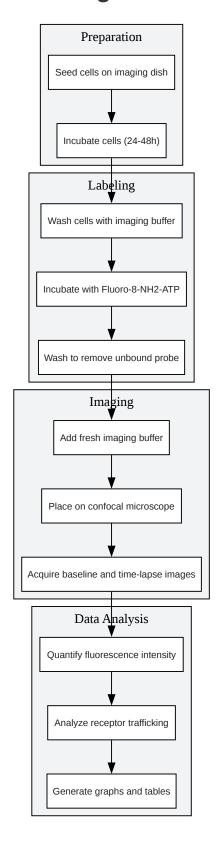


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Caption: P2 Receptor Signaling Pathway.



Experimental Workflow Diagram



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